![molecular formula C19H37N5O5 B1682929 N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide CAS No. 187034-31-7](/img/structure/B1682929.png)
N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide
Overview
Description
“N-®-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide”, also known as TAPI-2, is a compound with the molecular formula C19H37N5O5 . It is a dipeptide and is also known as TNF Protease Inhibitor 2 .
Molecular Structure Analysis
The compound has a molecular weight of 415.5 g/mol . The IUPAC name is N - [ (2 S )-1- [ [ (2 S )-1- (2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]- N '-hydroxy-2- (2-methylpropyl)butanediamide . The SMILES string representation is C [C@@H] (C (=O)NCCN)NC (=O) [C@H] (C © ©C)NC (=O)C (CC ©C)CC (=O)NO .Physical And Chemical Properties Analysis
The compound is a white to off-white lyophilized powder . It is soluble in ethanol and water at a concentration of 5 mg/mL .Scientific Research Applications
Inhibition of MMPs and TACE
TAPI-2 is a hydroxamate-based inhibitor of Matrix Metalloproteinases (MMPs) and TNF-α Converting Enzyme (TACE) . MMPs are enzymes that degrade the extracellular matrix, playing a crucial role in tissue remodeling, embryogenesis, and diseases such as cancer and arthritis. TACE, also known as ADAM17, is involved in the shedding of cell surface proteins, including growth factors and cytokine receptors .
Regulation of Cell Surface Protein Shedding
TAPI-2 inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . L-selectin is a cell adhesion molecule that mediates the migration of leukocytes to sites of inflammation. By inhibiting its shedding, TAPI-2 can potentially modulate immune responses .
Inhibition of Phenylarsine Oxide-Induced Shedding
TAPI-2 also inhibits phenylarsine oxide (PAO)-induced shedding in neutrophils . PAO is a tyrosine phosphatase inhibitor that induces protein-tyrosine phosphorylation and has been used to study signal transduction pathways .
Weak Inhibition of Angiotensin Converting Enzyme
In addition to its primary targets, TAPI-2 acts as a weak inhibitor of angiotensin converting enzyme (ACE) with an IC50 value of 18 µM . ACE plays a key role in the renin-angiotensin system, which regulates blood pressure .
Broad-Spectrum Inhibition of ADAMs
TAPI-2 is a broad-spectrum inhibitor of A Disintegrin And Metalloproteinases (ADAMs) . ADAMs are a family of enzymes involved in protein processing, including the shedding of cell surface proteins and the activation of growth factors .
Potential Applications in Cancer Research
Given its ability to inhibit MMPs, TACE, and other ADAMs, TAPI-2 has potential applications in cancer research . These enzymes are often upregulated in cancer and contribute to tumor growth, invasion, and metastasis .
Mechanism of Action
Target of Action
TAPI-2, also known as TNF Protease Inhibitor 2, is a broad-spectrum inhibitor that primarily targets matrix metalloproteases (MMPs), tumor necrosis factor α-converting enzyme (TACE), and a disintegrin and metalloproteinase (ADAM) . These targets play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.
Mode of Action
TAPI-2 interacts with its targets by inhibiting their enzymatic activities. It blocks the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . It also acts as a weak inhibitor of angiotensin-converting enzyme .
Biochemical Pathways
TAPI-2 affects several biochemical pathways through its inhibition of MMPs, TACE, and ADAM. For instance, it blocks the shedding of cell surface proteins such as TGF-α and β-amyloid precursor protein induced by phorbol-12-myristate-13-acetate (PMA) . This action can impact pathways related to cell signaling and communication.
Result of Action
The inhibition of MMPs, TACE, and ADAM by TAPI-2 results in the modulation of various cellular processes. For example, it can prevent the entry of infectious SARS-CoV . It also inhibits the release of TNF-α , a cytokine involved in systemic inflammation.
properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13?,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQCBIEAHJAMZ-RMTCENKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)C(CC(C)C)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




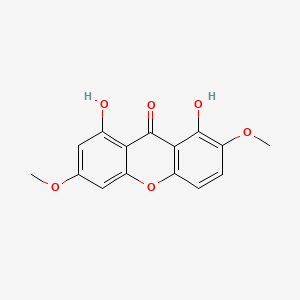
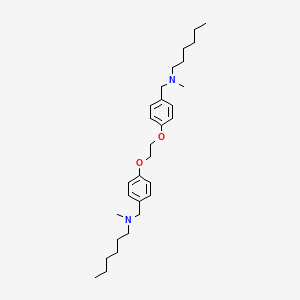
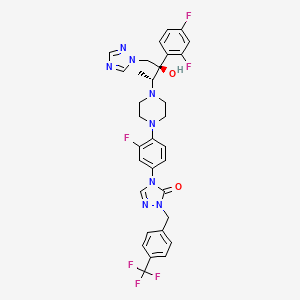


![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

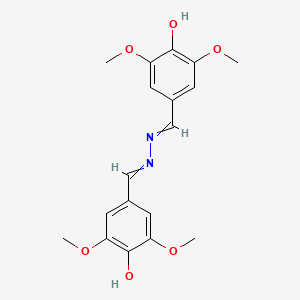
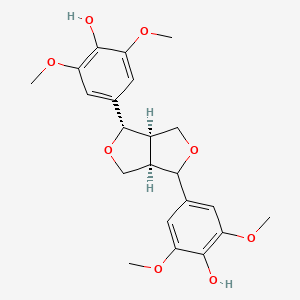
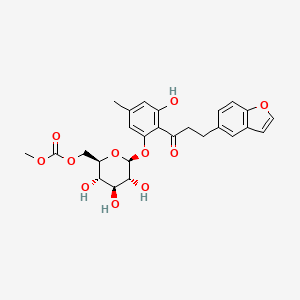
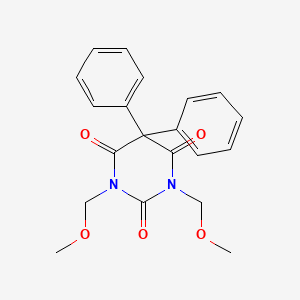
![N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide](/img/structure/B1682868.png)
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)